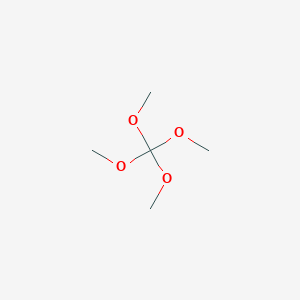
Sodium glycochenodeoxycholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グリコケンデオキシコール酸ナトリウムは、肝臓でケノデオキシコール酸とグリシンから形成される胆汁酸塩です。脂質を可溶化して吸収するために生体界面活性剤として作用し、それ自体も吸収されます。 この化合物は、小腸での脂肪および脂溶性ビタミンの消化と吸収における役割で知られています .
科学的研究の応用
Sodium glycochenodeoxycholate has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent and anionic detergent to solubilize lipids.
Biology: Employed in studies related to bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its role in promoting the absorption of fat-soluble vitamins and its potential therapeutic effects in liver diseases.
Industry: Utilized in the formulation of detergents and emulsifiers due to its surfactant properties .
作用機序
グリコケンデオキシコール酸ナトリウムは、小腸での吸収のために脂肪を可溶化する界面活性剤として作用します。Fas受容体を介して部分的に媒介される肝細胞のアポトーシスを誘発する可能性があります。 この化合物は細胞膜と相互作用し、その透過性を変化させ、食事性脂肪の乳化と吸収を促進します .
類似の化合物:
- グリココール酸ナトリウム
- タウロコール酸ナトリウム
- デオキシコール酸ナトリウム
- ケノデオキシコール酸ナトリウム
比較: グリコケンデオキシコール酸ナトリウムは、ケノデオキシコール酸とグリシンの特定の組み合わせが、異なる可溶化特性を付与するため、独自です。グリココール酸ナトリウムとタウロコール酸ナトリウムと比較して、疎水性が高いため、脂質の可溶化に効果的です。 肝細胞のアポトーシスを誘発する能力も、他の胆汁酸とは異なります .
生化学分析
Biochemical Properties
Sodium Glycochenodeoxycholate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive in de Man, Rogosa and Sharpe (MRS) agar for bile acid deconjugation to determine the capacity of the strains to deconjugate specific bile acids .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce hepatocyte apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, it has been found to increase the expression of hepcidin, a key hormone in iron homeostasis, by nearly two-fold under 200 μM treatment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study with mice, it was found that chronic hepatocellular cholestasis alone, independently of biliary damage, induces liver fibrosis in mice in the presence of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. In the liver, it is conjugated with glycine to form the bile salt before being released into the bile ducts. In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
準備方法
合成経路と反応条件: グリコケンデオキシコール酸ナトリウムは、ケノデオキシコール酸を水酸化ナトリウムの存在下でグリシンと結合させることによって合成できます。この反応は通常、ケノデオキシコール酸のカルボキシル基の活性化に続き、グリシンとの反応によってアミド結合を形成します。 次に、生成物を水酸化ナトリウムで中和してナトリウム塩を形成します .
工業的生産方法: グリコケンデオキシコール酸ナトリウムの工業的生産は、同様の合成経路を含みますが、より大規模です。 このプロセスには、エタノールまたはエタノール・エーテル混合物からの再結晶による生成物の精製が含まれ、高純度レベルを実現します .
反応の種類:
酸化: グリコケンデオキシコール酸ナトリウムは、特にステロイド核上のヒドロキシル基で酸化反応を起こす可能性があります。
還元: 還元反応は、分子中に存在するカルボニル基で起こる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物:
酸化: 胆汁酸の酸化誘導体。
還元: 官能基が変化した胆汁酸の還元型。
4. 科学研究への応用
グリコケンデオキシコール酸ナトリウムは、科学研究において幅広い用途があります。
化学: キラル試薬およびアニオン性界面活性剤として、脂質を可溶化するために使用されます。
生物学: 胆汁酸代謝とその細胞プロセスへの影響に関する研究に使用されます。
医学: 脂溶性ビタミンの吸収促進における役割と、肝疾患における潜在的な治療効果が調査されています。
特性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium glycochenodeoxycholate can be achieved through the modification of chenodeoxycholic acid.", "Starting Materials": [ "Chenodeoxycholic acid", "Sodium hydroxide", "Glycine" ], "Reaction": [ "Chenodeoxycholic acid is reacted with glycine in the presence of sodium hydroxide to form Glycochenodeoxycholic acid.", "Glycochenodeoxycholic acid is then neutralized with sodium hydroxide to form Sodium glycochenodeoxycholate." ] } | |
| 16564-43-5 | |
分子式 |
C26H43NNaO5 |
分子量 |
472.6 g/mol |
IUPAC名 |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1 |
InChIキー |
JIHVOAVQLCYLKZ-YRJJIGPTSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |
外観 |
A crystalline solid |
同義語 |
N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)











![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
